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An objective guide for researchers and professionals in drug development and chemical

sciences, this report furnishes a detailed comparison of N-Ethyldiethanolamine (EDEA) and

Diethanolamine (DEA) for use in gas treating processes. This analysis is supported by

experimental data on their performance, including CO2 absorption capacity, reaction kinetics,

degradation characteristics, and corrosion profiles.

N-Ethyldiethanolamine (EDEA) is a tertiary alkanolamine, while Diethanolamine (DEA) is a

secondary alkanolamine. This structural difference fundamentally dictates their reactivity and

performance in gas treating applications, primarily in the removal of acidic gases like carbon

dioxide (CO2). EDEA, like other tertiary amines, is noted for its high CO2 loading capacity and

lower energy requirement for regeneration. In contrast, DEA exhibits faster reaction kinetics but

with a lower theoretical CO2 loading capacity.

Performance Comparison
The subsequent sections provide a quantitative comparison of EDEA and DEA based on key

performance indicators. It is important to note that while extensive data is available for DEA, a

widely used industrial solvent, direct experimental data for EDEA is less common. Therefore,

data for structurally similar tertiary amines, such as N-methyldiethanolamine (MDEA) and N,N-

diethylethanolamine (DEEA), are used as proxies for EDEA's performance, a common practice

in comparative studies of amine performance.
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The CO2 absorption capacity is a critical parameter that influences the solvent circulation rate

and, consequently, the operational cost of a gas treating unit. Tertiary amines like EDEA have a

theoretical loading capacity of 1.0 mole of CO2 per mole of amine, as they primarily catalyze

the hydrolysis of CO2 to bicarbonate. Secondary amines such as DEA react directly with CO2

to form carbamates, resulting in a theoretical loading capacity of 0.5 mole of CO2 per mole of

amine.

Parameter
N-Ethyldiethanolamine
(EDEA) (as MDEA)

Diethanolamine (DEA)

Theoretical CO2 Loading (mol

CO2/mol amine)
1.0[1] 0.5[1]

Typical Operating CO2

Loading (mol CO2/mol amine)
0.7 - 0.9 0.3 - 0.45

The rate at which an amine reacts with CO2 affects the design of the absorber column. Faster

reaction kinetics, characteristic of secondary amines, can lead to more efficient CO2 removal in

a smaller vessel.

Parameter
N-Ethyldiethanolamine
(EDEA) (as MDEA)

Diethanolamine (DEA)

Reaction Order with respect to

Amine
1 1-2

Relative Reaction Rate Slower Faster

Activation Energy (kJ/mol) ~45[2] Varies with conditions

Amine degradation leads to solvent loss, reduced performance, and the formation of corrosive

byproducts. Both thermal and oxidative degradation are concerns in gas treating processes.
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Parameter
N-Ethyldiethanolamine
(EDEA) (as MDEA)

Diethanolamine (DEA)

Relative Thermal Stability Higher Lower

Relative Oxidative Stability Higher Lower

Common Degradation

Products

Bicine, Diethanolamine (from

MDEA)

Tris-

hydroxyethylethylenediamine

(THEED), 3-(hydroxyethyl)-2-

oxazolidone (HEO), N,N'-bis(2-

hydroxyethyl)piperazine (HEP)

[3][4][5]

Corrosion of equipment, typically made of carbon steel, is a major operational challenge in

amine treating units. The corrosivity of an amine solution is influenced by the amine itself, its

degradation products, and the presence of acid gases.

Parameter
N-Ethyldiethanolamine
(EDEA) (as MDEA)

Diethanolamine (DEA)

Relative Corrosivity Lower Higher

Typical Corrosion Rate on

Carbon Steel (mm/year)
Generally < 0.1

1.6 - 2.1 (at 100°C, CO2

saturated)[6][7]

Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies

designed to evaluate the performance of amine solvents. Below are detailed protocols for key

experiments.

CO2 Absorption Capacity Measurement
Objective: To determine the equilibrium CO2 loading in the amine solution at a given

temperature and CO2 partial pressure.

Apparatus: A thermostated glass reactor, vacuum pump, and pressure measurement system.
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Procedure:

A known volume of the amine solution is charged into the thermostated glass reactor.

The reactor is evacuated to remove air.

CO2 is introduced into the reactor in known increments.

The system is allowed to reach equilibrium after each CO2 addition, and the pressure is

recorded.

The amount of CO2 absorbed is calculated from the pressure change and the known

volumes of the reactor and the gas introduced.

The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.

Reaction Kinetics Measurement using Stopped-Flow
Technique
Objective: To determine the pseudo-first-order reaction rate constant (k_obs) for the reaction

between CO2 and the amine.

Apparatus: A stopped-flow apparatus equipped with a conductivity or pH sensor.

Procedure:

Two syringes in the stopped-flow apparatus are filled with the reactant solutions: one with the

aqueous amine solution and the other with a CO2 solution of known concentration.

The solutions are rapidly mixed in a mixing chamber, and the flow is abruptly stopped.

The change in conductivity or pH as a function of time is monitored in the observation cell.

The observed rate constant (k_obs) is determined by fitting the change in signal to a first-

order rate equation.

The second-order rate constant can be calculated from k_obs and the amine concentration.

[1]
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Amine Degradation Study
Objective: To evaluate the thermal and oxidative stability of the amine solution under simulated

stripper conditions.

Apparatus: A high-pressure, high-temperature autoclave reactor.

Procedure:

The amine solution, with a specific CO2 loading, is placed in the autoclave reactor.

For thermal degradation, the reactor is pressurized with an inert gas (e.g., N2) and heated to

the desired temperature (typically 120-150°C) for a specified duration.

For oxidative degradation, a mixture of O2 and N2 is introduced into the reactor along with

CO2.

Samples of the amine solution are taken at regular intervals and analyzed using techniques

such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to

determine the concentration of the parent amine and its degradation products.

Corrosion Rate Measurement using Weight Loss Method
Objective: To determine the corrosion rate of a specific metal (e.g., carbon steel) in the amine

solution under process conditions.

Apparatus: Corrosion coupons of a known weight and surface area, and a temperature-

controlled environment simulating the process.

Procedure:

Pre-weighed corrosion coupons are immersed in the amine solution.

The solution is maintained at a specific temperature and CO2 loading to simulate either

absorber or stripper conditions.

After a predetermined exposure time (e.g., several days or weeks), the coupons are

removed.
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The corrosion products are cleaned from the coupon surface according to standard

procedures.

The coupons are dried and re-weighed to determine the weight loss.

The corrosion rate is calculated in millimeters per year (mm/y) or mils per year (mpy) using

the weight loss, surface area, density of the metal, and exposure time.[6][7]

Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using

the Graphviz DOT language.
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Caption: Chemical structures of N-Ethyldiethanolamine and Diethanolamine.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://research-repository.uwa.edu.au/en/publications/corrosivity-of-diethanolamine-solutions-and-their-degradation-pro/
https://www.researchgate.net/publication/231298662_Corrosivity_of_Diethanolamine_Solutions_and_their_Degradation_Products
https://www.benchchem.com/product/b092653?utm_src=pdf-body-img
https://www.benchchem.com/product/b092653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified Gas Treating Workflow
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Caption: A simplified workflow of a typical amine-based gas treating unit.
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CO2 Reaction Mechanisms
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Caption: Reaction mechanisms of CO2 with tertiary and secondary amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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